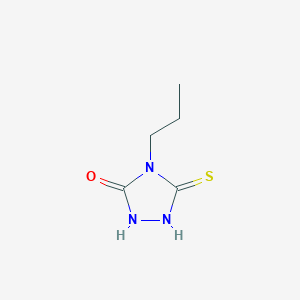

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol

Description

Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry because of its presence in a wide array of biologically active compounds. nih.goveurekaselect.com Its metabolic stability and ability to participate in hydrogen bonding, dipole interactions, and receptor binding contribute to its frequent use in drug design. nih.govresearchgate.net This scaffold is an integral component of numerous commercially successful drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anticonvulsant agents. eurekaselect.comresearchgate.netnih.gov

Beyond medicine, 1,2,4-triazole derivatives are important in agrochemicals, where they are found in several commercial fungicides used for crop protection. nih.gov Their applications also extend to materials science, where they are used as corrosion inhibitors, in the formation of ionic liquids, and as components of polymers and supramolecular structures. nih.govlifechemicals.com The versatility of the 1,2,4-triazole ring allows it to serve as an isostere for amide, ester, and carboxylic acid groups, enhancing the pharmacokinetic profiles of molecules. nih.govchemicalbook.com The sustained interest in this heterocyclic system stems from its proven track record in producing effective compounds and its adaptability for creating novel molecular hybrids with enhanced activities. nih.govnih.gov

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Fluconazole (B54011) | Antifungal | Widely used for treating fungal infections. eurekaselect.commdpi.com |

| Itraconazole | Antifungal | A broad-spectrum antifungal agent. eurekaselect.commdpi.com |

| Ribavirin | Antiviral | Used against a number of DNA and RNA viruses. eurekaselect.commdpi.com |

| Anastrozole | Anticancer | An aromatase inhibitor used in the treatment of breast cancer. nih.goveurekaselect.com |

| Letrozole | Anticancer | A non-steroidal aromatase inhibitor for breast cancer treatment. nih.goveurekaselect.com |

| Alprazolam | Anxiolytic | Used to manage anxiety and panic disorders. eurekaselect.com |

Importance of Specific Substituents: Propyl and S-Functionalized Moieties in 1,2,4-Triazoles

The biological activity and physical properties of a 1,2,4-triazole derivative are heavily influenced by the nature and position of its substituents. In 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol, the propyl and sulfanyl (B85325) groups are critical determinants of its potential function.

The S-functionalized moiety (sulfanyl group, -SH), also referred to as a mercapto or thiol group, is a key feature in many bioactive 1,2,4-triazoles. This group can exist in tautomeric equilibrium with its thione (C=S) form. nih.gov The presence of a sulfur atom in the heterocyclic scaffold has been linked to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govuobaghdad.edu.iq The sulfanyl group is also a versatile synthetic handle, allowing for S-alkylation to produce a variety of thioether derivatives, further expanding the chemical diversity and potential biological applications of the parent compound. mdpi.commdpi.com For instance, S-alkylation of triazole-thiols with various electrophiles has led to the development of compounds with enhanced antimicrobial properties. mdpi.com

The propyl group is an alkyl substituent attached to a nitrogen atom of the triazole ring. The introduction of alkyl chains influences the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile, including absorption and distribution within biological systems. Structure-activity relationship (SAR) studies on certain 1,2,4-triazole series have shown that the length of the alkyl chain can significantly impact biological activity. nih.gov For example, in some antibacterial hybrids, longer alkyl chains on the N-4 position were found to decrease activity, suggesting that an optimal chain length is crucial for efficacy. nih.gov The propyl group, therefore, modulates the molecule's solubility and ability to cross biological membranes, which can be fine-tuned to optimize its intended application.

Academic Research Landscape of this compound and its Derivatives

The academic literature contains extensive research on the synthesis and biological evaluation of 1,2,4-triazole derivatives. The general synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involves the base-catalyzed cyclization of substituted thiosemicarbazides. nih.govmdpi.comresearchgate.net These thiosemicarbazides are typically prepared from the reaction of carboxylic acid hydrazides with isothiocyanates. mdpi.com

While there is a wealth of information on 1,2,4-triazole-3-thiones and their derivatives, specific research focusing on This compound is not extensively documented in readily available literature. However, the research on analogous structures provides a strong foundation for understanding its potential chemistry and activity. For example, studies on 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant antimicrobial and antiradical activities. zsmu.edu.uaktu.edu.tr Similarly, research on other 4-alkyl or 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiols has explored a wide range of biological targets. mdpi.comnih.gov

The synthesis of related compounds, such as 2-[(3-propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol, demonstrates that the propyl-sulfanyl-triazole scaffold is synthetically accessible and can be used to build more complex molecules. nih.gov The existing body of work suggests that this compound is a viable candidate for synthesis and biological screening, fitting into a well-established class of compounds known for their diverse pharmacological potential.

| Compound Class/Derivative | Key Research Finding | Reference |

|---|---|---|

| 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols | Synthesized via cyclization of thiosemicarbazides and evaluated for potential biological activities. | researchgate.net |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | Synthesized and tested, with some compounds showing promising activity against bacteria and yeast-like fungi. | ktu.edu.tr |

| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives | Synthesized via acylation of thiosemicarbazide (B42300) and cyclization; S-alkylated derivatives showed anti-inflammatory activity. | nih.gov |

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives | Evaluated for antiradical activity using DPPH assay, showing the influence of various substituents on activity. | zsmu.edu.ua |

| 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | Structurally characterized and used as a precursor for Cu(I) coordination compounds with optical properties. | researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2-3H2,1H3,(H,6,9)(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCGODLOVBNJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propyl 5 Sulfanyl 4h 1,2,4 Triazol 3 Ol and Analogs

Traditional Cyclization and Derivatization Routes for 1,2,4-Triazoles

The cornerstone of 1,2,4-triazole (B32235) synthesis has traditionally been the cyclization of open-chain precursors, most commonly derivatives of thiosemicarbazide (B42300). For the synthesis of compounds analogous to 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol, a key intermediate is a 1,4-disubstituted thiosemicarbazide.

A common pathway involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting acylthiosemicarbazide. In the context of the target molecule, this could involve the reaction of a carbohydrazide (B1668358) derivative with propyl isothiocyanate. The subsequent cyclization is typically induced by heating in an alkaline medium, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, which facilitates the intramolecular condensation and dehydration to form the 1,2,4-triazole ring.

Another established route is the Einhorn-Brunner reaction, which involves the reaction of an imide with an alkyl hydrazine. While versatile, this method can sometimes lead to a mixture of regioisomers, necessitating careful control of reaction conditions and purification steps.

Derivatization of a pre-formed 1,2,4-triazole ring is also a common strategy. For instance, a 4-amino-5-mercapto-1,2,4-triazole core can be synthesized and subsequently modified. The amino group at the 4-position can be removed or replaced, and the sulfanyl (B85325) group can be alkylated or otherwise functionalized.

Table 1: Comparison of Traditional Synthesis Starting Materials

| Starting Material 1 | Starting Material 2 | Key Intermediate | Product Type | Reference |

| Carboxylic Acid Hydrazide | Isothiocyanate | 1,4-Disubstituted Thiosemicarbazide | 4,5-Disubstituted-1,2,4-triazole-3-thiol | researchgate.net |

| Imide | Alkyl Hydrazine | N/A | Mixture of 1,2,4-triazole isomers | jocpr.com |

| Dihydrazide | Mercaptoacetic Acid | N/A | bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane | researchgate.net |

Advanced Synthetic Strategies for this compound Formation

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot reactions, which offer improved efficiency and sustainability.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. The synthesis of 1,2,4-triazole derivatives, including thiazolidin-4-ones, has been successfully achieved using this technology. The application of microwave energy can accelerate the cyclization of thiosemicarbazide precursors to form the triazole ring, as well as facilitate subsequent derivatization reactions. For the synthesis of this compound, a microwave-assisted cyclization of a suitable N-propyl-thiosemicarbazide derivative could offer a rapid and efficient route to the target molecule. These methods are often performed in open vessels at atmospheric pressure, simplifying the experimental setup. researchgate.net

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. For the construction of complex molecules like this compound, a one-pot, three-component reaction can be envisioned. Such a strategy could involve the reaction of a carbohydrazide, propyl isothiocyanate, and a cyclizing agent in a single step to directly form the desired triazole ring system. One-pot methods have been successfully employed for the synthesis of various substituted 1,2,4-triazoles, including thiazolidin-4-one derivatives. ekb.eg

Table 2: Comparison of Advanced Synthetic Methods

| Method | Key Advantages | Typical Reaction Time | Starting Materials Example | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | 6.5-11 minutes | Aldehyde, amine, thioglycolic acid | ekb.eg |

| One-Pot Synthesis | Operational simplicity, time and resource efficient, improved overall yield | Varies (hours) | 4-hydroxy-coumarin, aldehyde, thiourea | orientjchem.org |

Functionalization of the Sulfanyl (-SH) Group in 1,2,4-Triazoles

The sulfanyl group at the 5-position of the 1,2,4-triazole ring is a versatile handle for further molecular elaboration. This thiol group can readily undergo S-alkylation with various electrophiles, such as alkyl halides or phenacyl bromides, in the presence of a base. This allows for the introduction of a wide range of substituents at the sulfur atom, leading to the synthesis of diverse thioether derivatives. The alkylation is typically regioselective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen atoms under basic conditions. This functionalization is a key step in creating libraries of 1,2,4-triazole analogs for various applications. The resulting S-substituted derivatives often exhibit distinct biological activities compared to the parent thiol.

Regioselective Synthesis and Isomer Control

Control of regioselectivity is a critical aspect of 1,2,4-triazole synthesis, as different isomers can possess vastly different properties. In the synthesis of this compound, the placement of the propyl group at the N-4 position is crucial. The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to the desired regioisomer. For example, starting with a 4-propyl-substituted thiosemicarbazide can often lead to the desired N-4 substituted triazole. However, in some cases, mixtures of N-1 and N-2 isomers can also be formed. Careful optimization of the reaction parameters, such as the base, solvent, and temperature, is often necessary to achieve high regioselectivity. In some instances, chromatographic separation of the resulting isomers may be required. The alkylation of the sulfanyl group is also a regioselective process, with S-alkylation being highly favored over N-alkylation under basic conditions. documentsdelivered.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and the bonds that connect them can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key insights into its structure.

In the ¹H NMR spectrum, the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (CH₂) protons directly attached to the nitrogen atom of the triazole ring. The protons attached to the heteroatoms, namely the hydroxyl (OH), sulfanyl (B85325) (SH), and amine (NH) protons, would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The three carbon atoms of the propyl group would resonate in the aliphatic region of the spectrum. The two carbon atoms of the triazole ring would appear at lower field, with the carbon atom of the C=O group being the most deshielded.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole C3-OH | - | ~156 |

| Triazole C5-SH | - | ~168 |

| N4-CH₂-CH₂-CH₃ | Triplet | ~45 |

| N4-CH₂-CH₂-CH₃ | Sextet | ~22 |

| N4-CH₂-CH₂-CH₃ | Triplet | ~11 |

| OH | Broad Singlet | - |

| SH | Broad Singlet | - |

| NH | Broad Singlet | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in its structure.

A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of O-H and N-H stretching vibrations. The S-H stretching vibration would appear as a weaker band around 2600-2550 cm⁻¹. The C=O stretching vibration of the triazol-3-ol ring would be observed as a strong absorption band in the range of 1700-1650 cm⁻¹. The C-N and C=N stretching vibrations within the triazole ring would give rise to absorptions in the 1600-1400 cm⁻¹ region. Finally, the C-H stretching vibrations of the propyl group would be visible around 2960-2850 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H / N-H | Stretching | 3400-3200 (Broad) |

| C-H (propyl) | Stretching | 2960-2850 |

| S-H | Stretching | 2600-2550 (Weak) |

| C=O | Stretching | 1700-1650 (Strong) |

| C=N / C-N | Stretching | 1600-1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion would likely proceed through several pathways. One common fragmentation pathway for N-alkylated compounds is the loss of the alkyl group, which in this case would result in a fragment corresponding to the loss of a propyl radical. Another likely fragmentation would involve the cleavage of the triazole ring, leading to various smaller fragments. The presence of sulfur would also give rise to characteristic isotopic peaks for the molecular ion and sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

X-ray Crystallography for Solid-State Molecular Geometry

The crystal structure would reveal the planarity of the 1,2,4-triazole (B32235) ring. The propyl group would likely adopt a staggered conformation to minimize steric hindrance. The analysis would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. Hydrogen bonds are expected to form between the hydroxyl, sulfanyl, and amine groups of one molecule and the nitrogen and oxygen atoms of neighboring molecules, leading to the formation of a three-dimensional network. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be determined.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | Hydrogen bonding involving OH, SH, NH, N, and O atoms |

| Conformation of Propyl Group | Staggered |

| Tautomeric Form | Likely the keto-thiol form in the solid state |

Computational Chemistry and Theoretical Investigations of 4 Propyl 5 Sulfanyl 4h 1,2,4 Triazol 3 Ol

Density Functional Theory (DFT) Applications in Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for 1,2,4-triazole (B32235) derivatives, offering a balance between accuracy and computational cost. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-311G(d) or 6-31G+(d,p), are frequently employed to investigate the electronic structure and molecular properties of these compounds. researchgate.netscispace.com These calculations provide a foundational understanding of the molecule's behavior.

The first step in theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation of 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol. This process determines the most stable three-dimensional arrangement of the atoms. DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net For related 1,2,4-triazole structures, theoretical geometric parameters calculated via DFT have shown excellent correlation with experimental data obtained from X-ray diffraction studies. researchgate.net The optimized structure represents the molecule at its ground state, which is crucial for all subsequent calculations.

Interactive Table: Representative Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | ~1.39 |

| Bond Length | C3-N4 | ~1.37 |

| Bond Length | C5-S | ~1.76 |

| Bond Angle | N2-C3-N4 | ~105 |

| Bond Angle | C3-N4-C5 | ~110 |

| Dihedral Angle | C3-N4-C(propyl)-C(propyl) | Variable (Conformational) |

Following geometry optimization, vibrational frequency analysis is performed using the same DFT method. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the theoretical infrared (IR) spectrum of the molecule. scispace.com The calculated vibrational frequencies for different functional groups can be compared with experimental FT-IR data to validate the computational model. scispace.com For instance, characteristic vibrations such as N-H stretching, C=N stretching of the triazole ring, and C-S stretching can be assigned.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | ~3400-3500 |

| C-H Stretch (propyl) | -CH₂, -CH₃ | ~2900-3000 |

| S-H Stretch | -SH | ~2550-2600 |

| C=N Stretch | Triazole Ring | ~1620 |

| C-S Stretch | Triazole-S | ~700-800 |

Frontier Molecular Orbital (FMO) Theory Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S), which provide quantitative measures of the molecule's reactivity. nih.gov For various 1,2,4-triazole derivatives, DFT calculations have been used to determine these parameters and analyze their potential for intramolecular charge transfer (ICT). nih.govresearchgate.net

Interactive Table: Illustrative FMO Energies and Reactivity Descriptors for this compound.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| E_HOMO | - | ~ -6.5 to -7.2 |

| E_LUMO | - | ~ -1.3 to -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 to 5.5 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 3.9 to 4.8 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 2.2 to 2.8 |

| Global Softness (S) | 1/(2η) | ~ 0.18 to 0.23 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. scispace.com It helps in predicting the sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen, sulfur, and nitrogen atoms of the triazole ring, identifying them as nucleophilic centers. researchgate.net Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor. nih.gov For 1,2,4-triazole derivatives, docking studies have been performed against various biological targets, including enzymes like cyclooxygenase (COX-1 and COX-2) and various kinases, to explore their potential as anti-inflammatory or anti-cancer agents. nih.govnih.gov The docking process yields a binding affinity score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the receptor. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding mode predicted by docking.

Interactive Table: Hypothetical Molecular Docking Results for this compound with a Target Enzyme.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | ~ -7.0 to -9.0 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| c-Kit Tyrosine Kinase | ~ -6.5 to -8.5 | Cys673, Glu640, Asp810 | Hydrogen Bond, Pi-Sulfur |

| Protein Kinase B (Akt) | ~ -6.0 to -8.0 | Lys179, Asp292 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 1,2,4-triazole derivatives, QSAR studies are instrumental in understanding the structural features that govern their therapeutic or biological effects, thereby guiding the design of new, more potent compounds. These studies involve the use of molecular descriptors, which quantify various aspects of a molecule's structure, and statistical methods to build predictive models.

Research in this area has explored various biological activities of triazole derivatives, including their antifungal, anticancer, and antioxidant properties. physchemres.orgnih.gov Different QSAR approaches, such as two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR), have been employed to elucidate the complex relationships between structure and activity.

For instance, a 2D-QSAR study on a series of 1,2,4-triazole derivatives investigated their activity against wheat black rust. leidenuniv.nl The model developed established a correlation between the biological activity (expressed as pIC50) and descriptors such as the heat of formation (ΔH), the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org The resulting correlative equation, with a correlation coefficient (r) of 0.7511, suggested that introducing electron-withdrawing groups and modifying the molecule's volume and hydrophobicity could be beneficial for enhancing activity. asianpubs.org

In another study focusing on the anti-pancreatic cancer activity of 1,2,4-triazole derivatives, 2D-QSAR models were developed using methods like multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). physchemres.orgscispace.com These models demonstrated good predictive power, with cross-validation coefficients (Q²) of 0.51 for MLR and 0.90 for MNLR. physchemres.orgscispace.com The external validation of these models further confirmed their robustness, yielding predicted determination coefficients (R²test) of 0.936 and 0.852, respectively. scispace.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to triazole derivatives. researchgate.net These methods provide a three-dimensional perspective on the steric and electrostatic fields of the molecules, offering more detailed insights into the ligand-receptor interactions. leidenuniv.nlresearchgate.net For a series of novel triazole derivatives with antifungal activity, 3D-QSAR models were developed using a training set of 20 compounds. These models showed high internal consistency, with Q² values of 0.560 (CoMFA) and 0.571 (CoMSIA), and significant R² values of 0.881 and 0.886, respectively. researchgate.net The contour maps generated from these models help to identify specific regions where modifications to the molecule can lead to an increase or decrease in biological activity. researchgate.net

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be broadly categorized as electronic (e.g., orbital energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., log P), and topological (e.g., connectivity indices). The statistical quality of the developed QSAR models is assessed through various validation metrics, as summarized in the tables below based on findings from different studies on triazole derivatives.

Table 1: Statistical Validation of 2D-QSAR Models for 1,2,4-Triazole Derivatives

| Model Type | Biological Activity | Validation Method | R² | Q² | R²test | Reference |

| MLR | Anti-pancreatic cancer | Internal/External | - | 0.51 | 0.936 | physchemres.orgscispace.com |

| MNLR | Anti-pancreatic cancer | Internal/External | - | 0.90 | 0.852 | physchemres.orgscispace.com |

| ANN | Anti-pancreatic cancer | - | 0.896 | - | - | scispace.com |

| MLR | Antifungal | Internal/External | 0.724 | - | - | imist.ma |

This table is interactive. You can sort and filter the data.

Table 2: Statistical Validation of 3D-QSAR Models for 1,2,4-Triazole Derivatives

| Model Type | Biological Activity | R² | Q² | Reference |

| CoMFA | Antifungal | 0.881 | 0.560 | researchgate.net |

| CoMSIA | Antifungal | 0.886 | 0.571 | researchgate.net |

This table is interactive. You can sort and filter the data.

These QSAR studies collectively highlight the importance of specific physicochemical properties in determining the biological activity of 1,2,4-triazole derivatives. The insights gained from these computational models are invaluable for the rational design and synthesis of new derivatives with improved efficacy. zsmu.edu.ua

Biological Activities and Mechanistic Research of 4 Propyl 5 Sulfanyl 4h 1,2,4 Triazol 3 Ol Derivatives

Enzyme Inhibition Profiles and Mechanistic Studies

Investigations into Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Its inhibitors are therefore of great interest for applications in cosmetics, medicine, and the food industry. nih.gov Derivatives of 1,2,4-triazole-3-thiol have shown potential as tyrosinase inhibitors. The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site by the thiol group and other functionalities on the molecule. nih.govnih.gov

Research into mercapto-phenyl-1,2,4-triazole derivatives bearing a thio-quinoline moiety has demonstrated potent anti-tyrosinase activity. nih.gov Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring significantly influence inhibitory efficacy. For example, the introduction of both electron-donating and electron-withdrawing groups can modulate the activity. nih.gov In silico molecular docking studies have suggested that these inhibitors can form stable hydrogen bonds with key amino acid residues in the active site of tyrosinase, such as HIS85, HIS259, and HIS296. nih.gov Kinetic studies often reveal a competitive inhibition mechanism, where the inhibitor competes with the substrate for binding to the enzyme's active site. mdpi.com

Table 1: Tyrosinase Inhibition by Selected 1,2,4-Triazole (B32235) Derivatives

| Compound | Substituent | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 12b | 2-Chloro | 31.03 | Competitive |

| Compound 12c | 3-Chloro | 30.98 | Competitive |

| Compound 12j | Not Specified | 10.49 | Competitive |

Note: Data extracted from studies on related mercapto-1,2,4-triazole derivatives. nih.govmdpi.com

Studies on IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that has become a significant target in cancer immunotherapy. nih.gov It catalyzes the degradation of L-tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Several 1,2,3-triazole derivatives have been designed and synthesized as potential IDO1 inhibitors. nih.govfrontiersin.org

One study focused on erlotinib-linked 1,2,3-triazole compounds, which exhibited remarkable inhibitory activities against IDO1. The most potent compound, featuring an o-bromobenzyl group on the triazole ring, showed an IC50 value of 0.32 ± 0.07 μM in a Hela cell assay. frontiersin.org Molecular docking studies of these derivatives have helped to elucidate the binding modes within the IDO1 active site, highlighting key interactions that contribute to their inhibitory potency. nih.govfrontiersin.org

Cyclin-Dependent Kinase (CDK) Inhibition Research

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov This makes them attractive targets for the development of anti-proliferative agents. nih.govnih.gov Novel series of indolyl 1,2,4-triazole scaffolds have been designed and evaluated for their inhibitory activity against CDK4 and CDK6. nih.gov

The results of these studies showed that some derivatives exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range. For instance, certain compounds showed IC50 values as low as 0.049 μM against CDK4 and 0.075 μM against CDK6. nih.gov The binding modes of these compounds were studied and found to mimic those of approved CDK4/6 inhibitors, indicating their potential as therapeutic agents. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring found in many known CDK inhibitors, has also been explored as a source of potent CDK inhibitors. nih.gov

Alpha-Glucosidase and Acetylcholinesterase Enzyme Modulation

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govresearchgate.net Novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase. nih.gov Some of these compounds exhibited strong α-glucosidase inhibition, with IC50 values as low as 0.27 ± 0.01 µg/mL, surpassing the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship analyses have highlighted the importance of specific substituents, such as acetyl and bromo groups, in enhancing enzyme inhibition. nih.govresearchgate.net Kinetic studies of related triazole derivatives have shown an uncompetitive inhibition mechanism. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.govnih.gov A variety of 1,2,4-triazol-5-one (B2904161) derivatives and other triazole-based compounds have been synthesized and evaluated for their AChE inhibitory effects. nih.govnih.govresearchgate.net Some novel Schiff bases containing a 1,2,4-triazole structure have shown significant inhibitory properties, with Ki values in the range of 0.70 ± 0.07 to 8.65 ± 5.6 µM. nih.gov Molecular docking studies have been employed to understand the interactions between these inhibitors and the AChE active site. nih.govnih.gov Kinetic analyses have demonstrated that some triazole derivatives act as mixed-type AChE inhibitors. nih.gov

Table 2: Inhibition of Alpha-Glucosidase and Acetylcholinesterase by Triazole Derivatives

| Enzyme | Derivative Type | Potency (IC50/Ki) |

|---|---|---|

| Alpha-Glucosidase | 1,2,4-Triazole-based | 0.27 ± 0.01 µg/mL |

Note: Data is representative of potent derivatives from different studies. nih.govresearchgate.netnih.gov

Urease and Xanthine Oxidase Inhibition Investigations

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. pjps.pk Several 1,2,4-triazole derivatives have been synthesized and evaluated for their urease inhibitory activity. pjps.pknih.gov For instance, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have demonstrated potent urease inhibitory activities. nih.gov In one study, a derivative, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazol-3-ylthio]-N-(3-methyl-phenyl)propanamide, was identified as a prominent urease inhibitor with an IC50 value of 42.57 ± 0.13 µM. pjps.pk Docking studies have been used to investigate the interactions of these compounds with the urease active site. pjps.pk

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. nih.govresearchgate.net While specific studies on 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol derivatives as XO inhibitors are limited, the broader class of triazole-based compounds has been explored for this activity. researchgate.net The triazole nucleus is considered a cornerstone for the development of enzyme inhibitors, including those for XO. researchgate.net Research on other heterocyclic compounds with structural similarities has yielded potent XO inhibitors with IC50 values in the nanomolar range, suggesting that triazole derivatives are promising candidates for further investigation. nih.gov

Cytochrome P450 Enzyme Interactions (e.g., CYP51)

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and mammals. nih.govnih.gov It is a well-established target for azole antifungal agents, many of which are based on a 1,2,4-triazole or imidazole (B134444) scaffold. nih.gov These drugs act as competitive inhibitors by binding to the active site of CYP51, with the heterocyclic nitrogen atom coordinating to the heme iron, thereby preventing the binding and oxidation of the natural substrate. nih.govresearchgate.net

The 1,2,4-triazole ring is a key pharmacophore in several marketed antifungal drugs, such as fluconazole (B54011) and voriconazole. nih.gov The specificity and potency of these inhibitors are determined by the interactions of the non-coordinating part of the molecule with the amino acid residues in the CYP51 substrate-binding cavity. nih.govresearchgate.net Research has focused on understanding the structural basis for the selective inhibition of fungal CYP51 over its human ortholog to develop safer and more effective antifungal agents. nih.gov

Research on "this compound" and its Derivatives Remains Limited

The initial search for information encompassed a wide range of databases and scientific journals, seeking to uncover research pertaining to the biological activities and mechanistic pathways of this compound derivatives, as outlined in the requested article structure. However, these searches did not yield specific studies, including preclinical data, in vitro experimental results, or mechanistic analyses directly involving this compound or its immediate chemical variations.

The general class of 1,2,4-triazoles is well-documented for its diverse bioactivities. Many derivatives have shown promise as:

Antimicrobial agents , often by inhibiting key bacterial enzymes.

Antifungal compounds , most notably through the inhibition of fungal cytochrome P450 enzymes essential for cell membrane integrity.

Antitubercular candidates , with some derivatives targeting specific enzymes in Mycobacterium tuberculosis.

Anticancer agents , demonstrating capabilities to induce apoptosis and disrupt the cell cycle in various cancer cell lines.

Despite this broad background, the specific influence of the 4-propyl and 5-sulfanyl substitutions on the 1,2,4-triazol-3-ol core, in terms of its biological activity and mechanism of action, has not been specifically elucidated in the available literature. Consequently, the creation of a detailed and scientifically accurate article focusing solely on the biological activities of this compound and its derivatives is not possible at this time due to the absence of specific research findings. Further experimental research is required to determine the pharmacological profile of this particular compound.

Anti-inflammatory and Analgesic Mechanistic Research

Derivatives of 1,2,4-triazole have demonstrated significant potential as anti-inflammatory and analgesic agents. mdpi.comzsmu.edu.ua Research indicates that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade and modulation of pain pathways. mdpi.com

Many 1,2,4-triazole derivatives show anti-inflammatory activity by inhibiting cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. mdpi.com Some compounds have also been found to influence the levels of pro-inflammatory cytokines. mdpi.com In vivo studies on carrageenan-induced paw edema in rats have confirmed the anti-inflammatory effects of certain 1,2,4-triazole derivatives, with some exhibiting efficacy comparable to the reference drug diclofenac, but with lower ulcerogenic properties. mdpi.com

For analgesic activity, studies have been conducted using models such as the "hot plate" test in rats to assess the pain threshold after administration of the compounds. zsmu.edu.ua Certain derivatives, like 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione, have shown potent analgesic effects, surpassing the activity of the reference drug Analgin. zsmu.edu.ua This suggests that these compounds have a significant impact on the nociceptive system under conditions of thermal irritation. zsmu.edu.ua The research into these derivatives often involves synthesizing a series of related compounds and evaluating their structure-activity relationships to identify the most potent molecules for further development. zsmu.edu.uauran.ua

| Compound Class | Mechanism of Action | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivatives | Inhibition of COX-1/COX-2 and LOX enzymes, modulation of pro-inflammatory cytokines. | In vitro enzyme assays; in vivo carrageenan-induced paw edema in rats. | Significant anti-inflammatory activity, sometimes exceeding reference drugs like diclofenac, with better gastric profiles. | mdpi.com |

| 4-Amino-5-methyl-4H-1,2,4-triazol-3-thiones | Alteration of pain threshold in the nociceptive system. | "Hot plate" test (thermal irritation) in rats. | Potent analgesic activity, with some derivatives showing higher efficacy than the reference drug Analgin. | zsmu.edu.ua |

| 5-Aryl-substituted 1,2,4-triazole-3-thiols | Anti-inflammatory. | Pharmacological tests. | Demonstrated notable anti-inflammatory properties. | researchgate.net |

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

The antioxidant potential of 1,2,4-triazole derivatives is a significant area of investigation, with many compounds demonstrating the ability to scavenge harmful free radicals. nih.govchemmethod.com This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases. researchgate.net

The assessment of antioxidant capacity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) test. nih.gov For instance, a study comparing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) found that AT had a lower IC50 value in both DPPH and ABTS assays, indicating superior scavenging efficacy. nih.gov

The primary mechanism for radical scavenging by these triazole derivatives often involves a hydrogen atom transfer (HAT) process. nih.gov Theoretical studies using density functional theory (DFT) have shown that hydrogen atoms on the NH and NH2 groups are particularly susceptible to nucleophilic attack, highlighting their key role in the scavenging mechanism. nih.gov The presence of electron-repelling groups like -NH2 and -SH on the triazole ring is believed to enhance their antioxidant potential. nih.gov Some derivatives have shown radical scavenging activity superior to standard antioxidants like ascorbic acid. nih.govzsmu.edu.ua

| Compound | Assay | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ ± 0.2 × 10⁻³ M | Higher efficacy compared to AP. | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ ± 0.1 × 10⁻³ M | Lower efficacy compared to AT. | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M | Superior ability to neutralize ABTS•+ radicals compared to AP. | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ M | Less effective in neutralizing ABTS•+ radicals than AT. | nih.gov |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | Not specified (88.89% effect at 1 × 10⁻³ M) | Antiradical effect close to that of ascorbic acid. | zsmu.edu.ua |

Antiviral Research Approaches

The 1,2,4-triazole ring is a privileged scaffold in the development of new antiviral agents due to its favorable pharmacokinetic properties and resistance to metabolic degradation. nih.gov Research approaches in this area are diverse, focusing on the synthesis of novel derivatives and their evaluation against a range of DNA and RNA viruses. nih.gov

One common approach is the modification of existing antiviral drugs, such as ribavirin, by incorporating or creating analogs with the 1,2,4-triazole structure. nih.gov This strategy aims to enhance efficacy, broaden the spectrum of activity, or overcome resistance. Another approach involves the synthesis of entirely new molecules based on the triazole scaffold. For example, researchers have synthesized 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives as potential inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov

Screening of these novel compounds is typically conducted in cell-based assays against specific viruses, such as influenza A (H1N1) or HIV-1. nih.gov Structure-activity relationship (SAR) studies are crucial in this process. For instance, it has been demonstrated that for certain 1,2,4-triazole-3-thiones, the R-configuration enantiomers with electron-withdrawing substituents are potent against influenza A viruses, while the S-enantiomers are inactive. nih.gov Molecular docking studies are also employed to identify potential viral targets, such as the M2 channel and polymerase basic protein 2 for influenza A. mdpi.com

Neuroprotective Research Frameworks

The investigation of 1,2,4-triazole derivatives as neuroprotective agents is an emerging field, with research frameworks often targeting neurodegenerative diseases like Parkinson's disease (PD). nih.gov The core strategy revolves around identifying compounds that can prevent neuronal cell death and the pathological hallmarks of these diseases. nih.gov

A key research framework involves targeting the aggregation of proteins, such as alpha-synuclein (B15492655) (α-syn), which is a major component of the intracellular accumulations found in PD patients. nih.gov The process begins with the synthesis of a library of 1,2,4-triazole derivatives. These compounds are then screened for their ability to inhibit or reduce α-syn fibrillization using biophysical techniques like light scattering and Thioflavin T (ThT) binding assays. nih.gov

Promising candidates from in vitro screening are then advanced to in vivo models. A common model for PD research is the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in animals, which induces Parkinsonian symptoms. nih.gov In this framework, the efficacy of the triazole derivatives is evaluated by their ability to prevent MPTP-induced motor deficits (like bradykinesia) and to modulate the levels of PD-related biomarkers in the brain. nih.gov For example, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was identified through this framework as a compound that could prevent MPTP-induced bradykinesia. nih.gov

Structure Activity Relationship Sar and Structural Optimization

Systematic Structural Modifications of 4-Propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol

The biological profile of this compound can be systematically altered by modifying its three primary components: the N4-propyl group, the C5-sulfanyl group, and the C3-ol group. Structure-activity relationship (SAR) studies on the broader class of 1,2,4-triazoles have demonstrated that even minor structural changes can lead to significant variations in potency and selectivity.

Modification of the N4-Propyl Group: The alkyl substituent at the N4 position significantly influences the molecule's lipophilicity and steric profile. Studies on related 1,2,4-triazole-5(4H)-thiones have shown that the length of the alkyl chain at the N-4 position can impact biological activity, with longer chains sometimes leading to a decrease in activity. nih.gov Conversely, introducing aromatic or substituted aryl groups at this position can lead to potent inhibitory activity, as seen in analogs designed to inhibit protein-protein interactions. nih.gov

Modification of the C5-Sulfanyl Group: The sulfanyl (B85325) (-SH) group is a key functional handle for derivatization. Its conversion to various thioethers (-S-R) can modulate the compound's binding affinity and pharmacokinetic properties. For instance, the introduction of substituted benzyl (B1604629) groups or other heterocyclic moieties via the sulfur atom has been a common strategy to enhance the biological efficacy of 1,2,4-triazole-3-thiols. nih.govuobaghdad.edu.iq

Modification of the C3-ol Group: The hydroxyl group at the C3 position can act as a hydrogen bond donor. Its replacement with other functional groups, such as an amine or an ether, would alter the molecule's electronic and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets.

The following table summarizes the general effects of systematic modifications on the 1,2,4-triazole (B32235) scaffold based on findings from related compounds.

| Position | Modification | General Impact on Activity | Reference |

| N4 | Varying alkyl chain length | Shorter to medium chains often optimal; longer chains can decrease activity. | nih.gov |

| Introduction of aryl/heteroaryl rings | Can introduce new binding interactions (e.g., π-π stacking) and improve potency. | nih.gov | |

| C5 | Alkylation of sulfanyl group (Thioethers) | Modulates lipophilicity and can introduce new interactions with target proteins. | nih.govuobaghdad.edu.iq |

| Introduction of substituted aryl groups | Often enhances potency through additional hydrophobic or electronic interactions. | mdpi.com | |

| C3 | Replacement of hydroxyl group | Alters hydrogen bonding capacity, significantly impacting target binding. | nih.gov |

Influence of Propyl Group Stereochemistry and Conformation on Biological Activity

While specific studies on the stereochemistry of the propyl group in this compound are not extensively documented, the principles of stereoisomerism are fundamental to pharmacology. The three-dimensional arrangement of the propyl group can have a profound impact on how the molecule fits into a biological target's binding site.

Impact of Sulfanyl Moiety Derivatization on Target Binding

The sulfanyl (-SH) group at the C5 position is a critical pharmacophoric feature, capable of acting as a hydrogen bond donor, a nucleophile, or a metal ligand. uobaghdad.edu.iq Its derivatization is a key strategy for optimizing the biological activity of 1,2,4-triazoles. The thiol-thione tautomerism exhibited by this moiety also influences its chemical reactivity and biological interactions. uobaghdad.edu.iq

Alkylation or arylation of the sulfanyl group to form thioethers can significantly alter the compound's interaction with its target. This modification can:

Enhance Lipophilicity: Introducing hydrophobic groups can improve membrane permeability and access to hydrophobic binding pockets.

Introduce New Binding Interactions: The added substituent can form new van der Waals, hydrophobic, or even hydrogen bond interactions with the target.

Block Unwanted Reactions: Capping the reactive thiol group can prevent the formation of disulfide bonds or other metabolic reactions that might inactivate the compound.

Research on sulfonamide-1,2,4-triazole derivatives has shown that modifications at the sulfanyl position can lead to significant antifungal activity, with the nature of the substituent dictating the potency. nih.gov Similarly, the synthesis of various S-substituted derivatives of 1,2,4-triazol-3-thiol has been explored to develop new agents for conditions like type II diabetes. dergipark.org.tr

Role of the Triazol-3-ol Heterocycle in Pharmacological Interactions

The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to engage in similar biological interactions with high affinity. nih.gov Its stability and rigid structure provide a reliable scaffold for the precise spatial orientation of pharmacophoric substituents.

Key features of the 1,2,4-triazole heterocycle that contribute to its pharmacological role include:

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the N-H in the tautomeric form and the C3-hydroxyl group can act as hydrogen bond donors. These interactions are often crucial for anchoring the molecule within a receptor's active site. nih.gov

Dipole Moment: The arrangement of nitrogen atoms gives the ring a significant dipole moment, which can contribute to favorable dipole-dipole interactions with the target protein.

Metal Coordination: Triazole nitrogen atoms are known to coordinate with metal ions, which is a key mechanism of action for many antifungal azoles that target metalloenzymes like lanosterol (B1674476) 14α-demethylase. researchgate.net

Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms (1H and 4H), which can influence its electronic properties and interaction patterns. nih.govresearchgate.net The 1H-1,2,4-triazole tautomer is generally more stable. nih.gov

Development of Privileged Scaffolds within 1,2,4-Triazole Class

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the development of new drugs for various diseases. The versatility of the 1,2,4-triazole core allows it to serve as a foundational structure for drugs with a wide range of activities, including antifungal, anticancer, antiviral, and antibacterial properties. nih.govnih.govnih.govresearchgate.net

The success of this scaffold stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with diverse protein targets. nih.gov For instance, extensive modifications to the 1,2,4-triazole core have led to the development of potent anticancer agents that can inhibit key enzymes or interfere with DNA. nih.gov Similarly, it forms the core of numerous antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govresearchgate.net

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of 1,2,4-triazole derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to rationalize experimental findings and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.govmjcce.org.mk For 1,2,4-triazoles, 2D-QSAR and 3D-QSAR models have been developed to identify key physicochemical descriptors (e.g., electronic, steric, and hydrophobic) that govern their activity. nih.govnih.gov These models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. For example, 3D-QSAR studies on anticancer triazole derivatives have identified specific steric and electrostatic fields around the molecule that are crucial for activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For 1,2,4-triazole derivatives, docking studies have provided valuable insights into their binding modes. nih.govnih.gov These studies can reveal specific amino acid residues that interact with different parts of the triazole molecule, such as the N4-propyl group or the C5-sulfanyl moiety. This information is instrumental in explaining the observed SAR and in designing modifications to improve binding affinity and selectivity. nih.gov For example, docking analyses have shown how trisubstituted 1,2,4-triazoles can lie across the binding groove of a target protein, interacting with key hydrophobic areas to inhibit its function. nih.gov

The following table presents an example of data that could be generated from a computational study on a series of 1,2,4-triazole analogs.

| Compound | N4-Substituent | C5-Substituent | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| Analog 1 | Propyl | -SH | -7.5 | H-bond with Ser24 |

| Analog 2 | Butyl | -SH | -7.9 | Increased hydrophobic contact |

| Analog 3 | Propyl | -S-CH₃ | -7.8 | H-bond with Ser24, hydrophobic pocket interaction |

| Analog 4 | Phenyl | -SH | -8.5 | π-π stacking with Tyr45 |

Advanced Research Directions and Future Prospects

Combinatorial Chemistry and Library Synthesis of 4-Propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol Analogs

The principles of combinatorial chemistry offer a powerful platform for the rapid generation of a diverse library of analogs based on the this compound scaffold. By systematically modifying the core structure at its key positions—the N4-propyl group, the C5-sulfanyl group, and the C3-hydroxyl group—researchers can explore a vast chemical space to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future synthetic strategies will likely focus on parallel synthesis techniques to efficiently produce a multitude of derivatives. For instance, a variety of alkyl and aryl halides can be reacted with the sulfanyl (B85325) group to introduce diverse substituents at the C5 position. Similarly, the hydroxyl group at C3 can be a point of diversification through etherification or esterification reactions. The N4-position can also be varied by starting with different substituted hydrazines during the initial triazole ring synthesis.

Table 1: Potential Diversification Points for Combinatorial Library Synthesis

| Position | Functional Group | Potential Modifications | Rationale for Modification |

| N4 | Propyl | Alkyl chains of varying lengths, branched alkyls, cycloalkyls, aryl groups | Modulate lipophilicity and steric interactions with the target protein. |

| C5 | Sulfanyl (-SH) | Alkylation, arylation, acylation to form thioethers and thioesters | Explore interactions with specific pockets of the target protein and influence metabolic stability. |

| C3 | Hydroxyl (-OH) | Etherification, esterification | Alter hydrogen bonding capabilities, solubility, and prodrug potential. |

The resulting library of compounds can then be subjected to high-throughput screening against a panel of biological targets to identify structure-activity relationships (SAR).

Novel Target Identification and Validation through Proteomic Approaches

A critical step in the development of any new therapeutic agent is the identification and validation of its molecular target(s). Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules directly in a cellular context. figshare.com For this compound and its analogs, proteomic strategies can be employed to elucidate their mechanism of action.

One approach involves immobilizing an analog of the compound onto a solid support to create an affinity matrix. This matrix can then be used to "pull down" interacting proteins from cell lysates. The captured proteins are subsequently identified and quantified using mass spectrometry. youtube.com Another advanced technique is activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label the active sites of enzymes, allowing for the assessment of a compound's effect on enzymatic activity across the proteome. Given that some triazole derivatives have been shown to interact with kinases, this approach could be particularly fruitful. figshare.com

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. zeeshaanpathan.com For this compound, these computational tools can be leveraged to accelerate the design of novel derivatives with improved properties. By training ML models on existing SAR data from 1,2,4-triazole (B32235) libraries, it is possible to predict the biological activity of virtual compounds before their synthesis. mdpi.com

Generative AI models can design novel molecular structures based on desired pharmacological profiles, while predictive models can forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with a higher probability of success in later developmental stages. Molecular docking and molecular dynamics simulations, guided by AI, can provide insights into the binding modes of these compounds with their protein targets, facilitating structure-based drug design. nih.gov

Sustainable Synthesis Methodologies for 1,2,4-Triazole Derivatives

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. nih.gov Future research on the synthesis of this compound and its derivatives will likely focus on developing more sustainable methodologies. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst systems that are efficient and recyclable. researchgate.net

Microwave-assisted organic synthesis and ultrasound-promoted reactions are promising green techniques that can significantly reduce reaction times and energy consumption. nih.gov One-pot, multi-component reactions are also being explored for the synthesis of 1,2,4-triazole-3-thiones, which can streamline the synthetic process and minimize waste generation. uobaghdad.edu.iq

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. rroij.comopenaccessjournals.com For this compound, the sulfanyl and hydroxyl groups are prime candidates for bioisosteric replacement to fine-tune the molecule's properties.

The sulfanyl group, for instance, could be replaced with other groups capable of forming key interactions, such as a hydroxyl, amino, or even a small alkyl group, to modulate binding affinity and metabolic stability. Similarly, the hydroxyl group could be replaced with a variety of other hydrogen bond donors and acceptors. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Sulfanyl (-SH) | Hydroxyl (-OH), Amino (-NH2), Methoxy (-OCH3), Methyl (-CH3) | Modulate hydrogen bonding, polarity, and susceptibility to oxidation. |

| Hydroxyl (-OH) | Amino (-NH2), Carboxamide (-CONH2), Sulfonamide (-SO2NH2), Tetrazole | Alter acidity, hydrogen bonding capacity, and metabolic profile. |

Translational Research Implications in Preclinical Drug Discovery

The ultimate goal of developing analogs of this compound is their translation into clinical candidates. This requires a robust preclinical development program to evaluate their efficacy and safety in relevant biological systems. Initial in vitro studies will involve screening against a panel of cancer cell lines or microbial strains to determine their potency and spectrum of activity. nih.govresearchgate.net

Promising compounds will then advance to in vivo studies in animal models of disease to assess their pharmacokinetic properties and therapeutic efficacy. These preclinical studies are crucial for establishing a compound's potential for further development and for identifying potential challenges that may arise in clinical trials. The broad biological activities reported for the 1,2,4-triazole-3-thiol class of compounds suggest that derivatives of this compound could be explored for a variety of therapeutic indications. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Conventional synthesis involves alkylation of triazole-thiol precursors under reflux conditions using polar aprotic solvents (e.g., DMF) with yields ranging from 45–65% . Microwave-assisted synthesis significantly reduces reaction time (30–60 minutes vs. 24 hours) and improves yields (70–85%) by enhancing reaction homogeneity and energy efficiency . Key variables include:

- Alkylating agents : Propyl halides (e.g., 1-bromopropane) are preferred for introducing the propyl group.

- Temperature : Microwave reactions are typically conducted at 80–120°C .

Table 1 : Comparison of Synthetic Methods

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional reflux | 24 h | 58 ± 7 | 92% |

| Microwave | 45 min | 78 ± 5 | 95% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H-NMR : To identify proton environments (e.g., sulfanyl (-SH) at δ 3.8–4.2 ppm, propyl chain protons at δ 1.2–1.6 ppm) .

- LC-MS : For molecular ion ([M+H]+) verification and purity assessment (>90% recommended for biological assays) .

- Elemental analysis : To validate C, H, N, S composition (±0.3% theoretical vs. experimental) .

Q. What preliminary biological screening models are suitable for this compound?

- Methodological Answer : Initial antifungal activity can be tested using Candida albicans and Aspergillus niger via broth microdilution (MIC values <50 µg/mL indicate potential) . Anti-inflammatory potential is assessed using COX-2 inhibition assays (IC50 <10 µM considered active) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Propyl group : Enhances lipophilicity (logP ~2.1), improving membrane permeability .

- Sulfanyl (-SH) : Critical for hydrogen bonding with fungal CYP51 (docking scores: -8.2 kcal/mol vs. -6.5 kcal/mol for desulfurized analogs) .

Table 2 : Antifungal Activity vs. Substituents

| Substituent | MIC (µg/mL, C. albicans) | Docking Score (CYP51) |

|---|---|---|

| -SH (parent) | 12.5 | -8.2 |

| -OCH3 | >50 | -5.1 |

| -NO2 | 25 | -6.3 |

Q. How can computational methods guide the optimization of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., fungal CYP51 or COX-2) .

- ADME prediction : SwissADME predicts moderate bioavailability (TPSA: 75 Ų, GI absorption: 65%) but potential CYP3A4 inhibition .

- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological data across studies?

- Methodological Answer : Discrepancies in MIC values may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 90028 for C. albicans) .

- Assay conditions : Validate pH (7.4 vs. 5.5 for fungal assays) and serum protein binding effects .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) for cross-study comparisons .

Q. What are the mechanistic pathways for its chemical reactivity (e.g., oxidation, substitution)?

- Methodological Answer :

- Oxidation : Treatment with H2O2 converts -SH to sulfonic acid (-SO3H), confirmed by IR (S=O stretch at 1050 cm⁻¹) .

- Substitution : Nucleophilic displacement with alkyl halides in basic media (e.g., K2CO3/acetone) yields S-alkyl derivatives (80–90% yield) .

Reaction Scheme :

4-Propyl-5-sulfanyl-triazol-3-ol + R-X → 4-Propyl-5-(R-S)-triazol-3-ol + HX

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.